molecular formula C16H13N3O B2610624 2-[(2-Phenoxyethyl)amino]isophthalonitrile CAS No. 882747-97-9

2-[(2-Phenoxyethyl)amino]isophthalonitrile

Cat. No.: B2610624
CAS No.: 882747-97-9
M. Wt: 263.3
InChI Key: XSQQBRZXRNDVHK-UHFFFAOYSA-N
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Description

“2-[(2-Phenoxyethyl)amino]isophthalonitrile” is a chemical compound with the IUPAC name 2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile . It has a molecular weight of 263.29 .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H13N3O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a related compound, a self-catalyzed amino-epoxy phthalonitrile resin, were confirmed by Fourier-transform infrared spectroscopy and differential scanning calorimetry . The reactions involved include amine-epoxy, epoxy-nitrile, and nitrile-nitrile reactions .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 263.29 .

Scientific Research Applications

Synthesis and Characterization

  • Phthalonitrile derivatives bearing phenoxyethyl substituents have been synthesized and characterized, showing no aggregation behavior in certain concentrations and demonstrating antioxidant and antibacterial activities. These novel compounds were prepared through nucleophilic displacement reactions and cyclotetramerization, indicating their potential for various scientific applications, including materials with specific biological activities (Celebi et al., 2014).

Material Applications

  • Research on a related compound, 4-{4-[(E)-(thiophen-2-ylmethylidene)amino]phenoxy}phthalonitrile, and its Co(II) and Cu(II) derivatives revealed photocatalytic activities for 4-nitrophenol oxidation. This study highlights the potential use of these compounds in environmental applications, specifically in catalyzing the degradation of harmful pollutants (Aktaş Kamiloğlu et al., 2019).

Environmental Sensing and Catalysis

  • The synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles based on polyhalo isophthalonitriles demonstrated significant anticancer activities against various human cell lines. These compounds exhibit potential as therapeutic agents, showcasing the versatility of phthalonitrile derivatives in medical research (Yan et al., 2013).

High-Performance Materials

  • Amino-containing phthalonitrile derivatives have been synthesized for use in high-temperature resin applications. These derivatives act as self-catalysts, promoting the curing process of resorcinol-based and bisphenol-A-based phthalonitrile monomers, resulting in materials with outstanding thermal stability, high modulus, and high glass transition temperatures. This research underscores the potential of phthalonitrile derivatives in developing advanced materials for aerospace and industrial applications (Sheng et al., 2014).

Future Directions

The future directions for “2-[(2-Phenoxyethyl)amino]isophthalonitrile” and related compounds could involve expanding their applications in various industries. For instance, phthalonitrile resins are excellent candidates for applications such as packing materials in the microelectronics industry and advanced composite matrices in the aircraft industry .

Properties

IUPAC Name

2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-11-13-5-4-6-14(12-18)16(13)19-9-10-20-15-7-2-1-3-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQQBRZXRNDVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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